SJB3-019A

Vue d'ensemble

Description

SJB3-019A est un inhibiteur puissant et novateur de l'ubiquitine-protéase spécifique 1 (USP1). Ce composé a suscité un intérêt considérable en raison de sa capacité à bloquer sélectivement l'activité enzymatique de l'USP1, conduisant à divers effets thérapeutiques, notamment dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SJB3-019A est synthétisé par une série de réactions chimiques impliquant la formation d'une structure centrale de naphthoxazole. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau naphthoxazole : Ceci est réalisé par une réaction de cyclisation impliquant un dérivé du naphtalène et un précurseur de l'oxazole.

Fonctionnalisation : La structure centrale est ensuite fonctionnalisée avec un fragment de pyridine pour améliorer son activité biologique.

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :

Mise à l'échelle de la réaction de cyclisation : S'assurer que les conditions de réaction sont adaptées à la synthèse à grande échelle.

Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour obtenir du this compound de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

SJB3-019A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : this compound peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun avec des activités biologiques distinctes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il a été démontré qu'il déclenchait l'apoptose et réduisait la régénération des cellules souches dans les cellules de myélome multiple. .

Études sur la réparation de l'ADN : This compound inhibe les mécanismes de réparation de l'ADN en bloquant l'enzyme USP1, ce qui en fait un outil précieux pour l'étude des voies de réponse aux dommages de l'ADN.

Recherche sur les cellules souches : Le composé affecte le renouvellement et la survie des cellules souches, ce qui le rend utile dans les études de biologie des cellules souches.

Recherche sur la résistance aux médicaments : This compound a été utilisé pour surmonter la résistance à d'autres traitements contre le cancer, tels que le bortézomib, en ciblant la voie USP1.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité enzymatique de l'USP1. Cette inhibition conduit à la dégradation des protéines inhibitrices de la liaison à l'ADN et à la régulation négative des protéines associées au renouvellement des cellules souches telles que Notch-1, Notch-2, SOX-4 et SOX-2. Le composé inhibe également la réparation de l'ADN par le blocage de la voie de l'anémie de Fanconi et de la recombinaison homologue .

Applications De Recherche Scientifique

B-cell Acute Lymphoblastic Leukemia (B-ALL)

In studies involving B-ALL cell lines (e.g., Sup-B15), SJB3-019A demonstrated significant dose-dependent inhibition of cell growth and increased apoptosis rates. The compound's IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| Sup-B15 | 0.349 |

| CCRF-SB | 0.504 |

| KOPN-8 | 0.360 |

The apoptosis rate increased significantly with higher concentrations of this compound, indicating its potential as a therapeutic agent for B-ALL .

Multiple Myeloma (MM)

This compound has been extensively studied for its effects on multiple myeloma cells. It has been shown to:

- Decrease viability in MM cell lines.

- Trigger synergistic anti-MM activity when combined with other agents like bortezomib and lenalidomide .

The following table summarizes the effects observed with this compound treatment on MM cells:

| Treatment Combination | Effect |

|---|---|

| This compound + Bortezomib | Synergistic anti-MM activity |

| This compound + Lenalidomide | Overcomes drug resistance |

These findings suggest that this compound could be an effective component of combination therapies for patients resistant to conventional treatments .

Applications in Diffuse Midline Gliomas (DMGs)

Recent research has explored the effects of this compound on diffuse midline gliomas, particularly those harboring the H3K27M mutation. The compound significantly reduced cell proliferation and induced apoptosis in DMG cell lines. Notably, it also decreased migration and invasion capabilities of these cells, indicating a potential application in treating aggressive brain tumors .

Mécanisme D'action

SJB3-019A exerts its effects by selectively inhibiting the enzymatic activity of USP1. This inhibition leads to the degradation of inhibitor of DNA-binding proteins and the downregulation of stem cell renewal-associated proteins such as Notch-1, Notch-2, SOX-4, and SOX-2. The compound also inhibits DNA repair via the blockade of the Fanconi anemia pathway and homologous recombination .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de this compound

This compound se distingue par sa puissance et sa sélectivité supérieures pour l'USP1 par rapport aux autres inhibiteurs. Sa capacité à induire l'apoptose et à surmonter la résistance aux médicaments dans les cellules cancéreuses en fait un composé précieux dans la recherche et la thérapie contre le cancer .

Activité Biologique

SJB3-019A is a potent small molecule inhibitor targeting the deubiquitylating enzyme USP1 (Ubiquitin-Specific Peptidase 1). Its biological activity has been extensively studied, particularly in the context of cancer treatment, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound.

This compound selectively inhibits USP1, leading to significant alterations in cellular processes, particularly those related to apoptosis, cell cycle regulation, and DNA repair mechanisms. The inhibition of USP1 disrupts the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis.

Key Findings:

- Inhibition of Cell Viability: Studies have demonstrated that this compound reduces cell viability in various cancer cell lines. For instance, in B-ALL cells (CCRF-SB, Sup-B15, KOPN-8), the IC50 values were reported as follows:

- Induction of Apoptosis: The compound induces apoptosis in a dose-dependent manner. For example:

- Cell Cycle Arrest: this compound causes G2/M phase arrest in B-ALL cells. The percentage of cells in G2/M phase increased significantly after treatment:

Impact on Signaling Pathways

This compound's inhibition of USP1 affects several critical signaling pathways:

- ID1/AKT Pathway: Downregulation of ID1 and p-AKT was observed following this compound treatment, indicating that it may induce apoptosis through modulation of this pathway .

- DNA Repair Mechanisms: By inhibiting USP1, this compound disrupts DNA repair processes associated with the Fanconi anemia pathway and homologous recombination, leading to increased sensitivity to DNA-damaging agents .

Comparative Studies

The efficacy of this compound has been compared with other therapeutic agents:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.349 | USP1 inhibition leading to apoptosis and cell cycle arrest |

| Bortezomib | Varies | Proteasome inhibitor |

| Lenalidomide | Varies | Immunomodulatory effects |

The combination of this compound with other agents like bortezomib has shown synergistic effects, enhancing anti-multiple myeloma activity .

Case Studies

Case Study: Multiple Myeloma Treatment

In a clinical investigation involving multiple myeloma cell lines and patient samples, this compound demonstrated significant anti-tumor activity by:

Propriétés

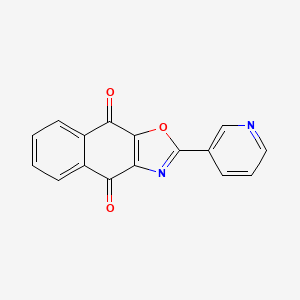

IUPAC Name |

2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYPPVCQHGJUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.